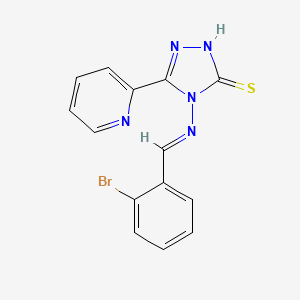

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a bromobenzylidene moiety, contributes to its diverse range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: Shows potential anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: Could be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound’s antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. Its anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases or the inhibition of specific signaling pathways.

Comparison with Similar Compounds

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be compared to other similar compounds, such as:

4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

4-((2-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of bromine, potentially altering its chemical properties and interactions.

4-((2-Nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: The nitro group can significantly impact the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse range of chemical and biological activities.

Biological Activity

4-((2-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound features a triazole ring and is characterized by the presence of a bromobenzylidene moiety and a pyridinyl group, which enhance its potential for interaction with various biological targets. The biological activity of this compound has been the subject of numerous studies, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to enhance biological activity. The general synthetic pathway includes:

- Formation of the Triazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups : The bromobenzylidene and pyridinyl groups are introduced during the synthesis process to modulate biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can possess:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : Demonstrated efficacy against various fungal strains.

A comparative analysis of similar compounds highlights the unique structural features contributing to enhanced antimicrobial activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Lacks bromobenzylidene moiety | Antimicrobial |

| 5-(Trifluoromethyl)-4H-1,2,4-triazole | Contains trifluoromethyl group | Anticancer |

| 4-Chloro-benzylidene-amino derivative | Chlorine substituent instead of bromine | Antimicrobial |

The unique combination of functional groups in this compound potentially enhances its pharmacological profile compared to these similar compounds.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. For instance:

- Cytotoxicity Testing : Evaluations against various cancer cell lines (e.g., MDA-MB-231 and PC3) indicated low cytotoxicity against normal cell lines while demonstrating significant cytotoxic effects on tumor cells.

The IC50 values obtained from these studies suggest that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile due to low toxicity towards normal cells .

Case Studies

Several case studies have documented the biological activities of triazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that triazolothiadiazole derivatives exhibited moderate to good antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus using disc diffusion methods .

- Cytotoxicity Profiles : Another investigation into triazole derivatives revealed that compounds with similar structural motifs displayed significant cytotoxicity against cancer cell lines while being less harmful to normal cells, indicating potential for therapeutic applications .

Properties

CAS No. |

497823-67-3 |

|---|---|

Molecular Formula |

C14H10BrN5S |

Molecular Weight |

360.23 g/mol |

IUPAC Name |

4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H10BrN5S/c15-11-6-2-1-5-10(11)9-17-20-13(18-19-14(20)21)12-7-3-4-8-16-12/h1-9H,(H,19,21)/b17-9+ |

InChI Key |

FODKNWNJTLDAEB-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.